molecular formula C7H6BrFN2O2 B1290673 4-Bromo-3-fluoro-2-methyl-6-nitroaniline CAS No. 952183-01-6

4-Bromo-3-fluoro-2-methyl-6-nitroaniline

Cat. No.: B1290673
CAS No.: 952183-01-6
M. Wt: 249.04 g/mol
InChI Key: BYDOVOFDXMMLLN-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2. It is a derivative of aniline, characterized by the presence of bromine, fluorine, methyl, and nitro groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto the aniline ring. One common synthetic route involves the following steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Methylation: The addition of a methyl group to the benzene ring.

These reactions typically require specific reagents and conditions, such as concentrated sulfuric acid for nitration, bromine for bromination, and fluorine gas or a fluorinating agent for fluorination .

Chemical Reactions Analysis

4-Bromo-3-fluoro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3-fluoro-2-methyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methyl-6-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-Bromo-3-fluoro-2-methyl-6-nitroaniline can be compared with other similar compounds, such as:

    4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the methyl group.

    4-Bromo-3-fluoro-2-nitroaniline: Similar structure but lacks the methyl group.

    4-Bromo-3-fluoro-2-methyl-5-nitroaniline: Similar structure but with the nitro group in a different position.

These compounds share similar chemical properties but differ in their specific reactivity and applications due to the presence or absence of certain functional groups .

Properties

IUPAC Name

4-bromo-3-fluoro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDOVOFDXMMLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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